5-Androsten-3beta-,7alpha,17beta-triol
Description
Precursor Pathways for 5-Androsten-3beta-,7alpha,17beta-triol Synthesis
The synthesis of 5-Androsten-3beta,7alpha,17beta-triol can proceed through two principal precursor routes. These pathways are defined by the initial substrate that undergoes enzymatic modification.
Dehydroepiandrosterone (B1670201) (DHEA), the most abundant circulating steroid hormone in humans, serves as a primary precursor. nih.gov The conversion pathway involves two main enzymatic steps:
7α-Hydroxylation: The initial and rate-limiting step is the introduction of a hydroxyl group at the 7α-position of the DHEA molecule. This reaction is catalyzed by the enzyme Cytochrome P450 7B1 (CYP7B1), yielding 7α-hydroxy-DHEA (3β,7α-dihydroxyandrost-5-en-17-one). wikipedia.orgnih.govmedlineplus.govmedlineplus.gov This hydroxylation is a major metabolic route for DHEA in various tissues, including the brain, liver, and prostate gland. nih.govwikipedia.orgnih.gov
17-Ketoreduction: Following 7α-hydroxylation, the 17-keto group of 7α-hydroxy-DHEA is reduced to a 17β-hydroxyl group. This reaction is catalyzed by a reductase form of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov This final step results in the formation of 5-Androsten-3beta,7alpha,17beta-triol. researchgate.net
An alternative pathway involves the direct hydroxylation of 5-Androstene-3beta,17beta-diol (also known as androstenediol). wikipedia.org Androstenediol itself is a metabolite of DHEA, formed by the action of 17β-HSD on the parent steroid. nih.govnih.gov
In this pathway, 5-Androstene-3beta,17beta-diol serves as a direct substrate for the enzyme CYP7B1. nih.govnih.gov The enzyme facilitates the 7α-hydroxylation of androstenediol, directly producing 5-Androsten-3beta,7alpha,17beta-triol in a single enzymatic step. nih.govnih.gov
Precursor Pathways to 5-Androsten-3beta,7alpha,17beta-triol
| Precursor | Enzymatic Step 1 | Intermediate Product | Enzymatic Step 2 | Final Product |
|---|---|---|---|---|
| Dehydroepiandrosterone (DHEA) | 7α-hydroxylation (CYP7B1) | 7α-hydroxy-DHEA | 17-ketoreduction (17β-HSD) | 5-Androsten-3beta,7alpha,17beta-triol |
| 5-Androstene-3beta,17beta-diol | 7α-hydroxylation (CYP7B1) | N/A | N/A | 5-Androsten-3beta,7alpha,17beta-triol |
Key Enzyme Systems in this compound Formation
The synthesis of this triol is critically dependent on a specific family of enzymes known for their role in steroid metabolism.
Cytochrome P450 7B1 (CYP7B1), also known as oxysterol 7-alpha-hydroxylase, is the central enzyme in the formation of 5-Androsten-3beta,7alpha,17beta-triol. medlineplus.govmedlineplus.gov It belongs to the cytochrome P450 superfamily of monooxygenases. nih.govwikipedia.org CYP7B1 is expressed in various human tissues, including the liver, brain, prostate, and skin, where it metabolizes several steroids and oxysterols. nih.govnih.govnih.govwikipedia.org Its primary function in this context is to hydroxylate the B-ring of the steroid nucleus, which can alter the biological activity of the substrate molecule. nih.govnih.gov
The key catalytic function of CYP7B1 in this pathway is its 7α-hydroxylase activity. nih.gov This activity involves the insertion of a hydroxyl group at the 7α position of C19 steroids like DHEA and 5-androstene-3beta,17beta-diol. nih.govnih.gov This hydroxylation is an NADPH-dependent reaction. nih.gov The introduction of the 7α-hydroxyl group is a significant metabolic step that can lead to the inactivation of androgenic precursors or the generation of new metabolites with distinct biological roles. nih.govnih.gov Research has confirmed that CYP7B1 is the principal enzyme catalyzing the 7α-hydroxylation of DHEA in extrahepatic tissues. nih.gov
Research Findings on CYP7B1 Activity
| Substrate | Enzyme | Activity | Key Finding | Citation |
|---|---|---|---|---|
| DHEA, Androstenediol | CYP7B1 | 7α-hydroxylation | Confirmed NADPH-dependent 7α-hydroxylation in rat prostate microsomes. | nih.gov |
| DHEA | CYP7B1 | 7α-hydroxylation | Identified as the enzyme for 7α-hydroxylation of DHEA in human brain and liver. | nih.gov |
| 5-androstene-3β,17β-diol | CYP7B1 | Metabolism | CYP7B1-mediated catalysis decreases androgen receptor activation compared to the substrate. | nih.gov |
| DHEA, Pregnenolone | CYP7B1 | 7α-hydroxylation | CYP7B1 is a prominent 7α-hydroxylase for these steroids in brain and other tissues. | nih.gov |
The hydroxylation of the steroid B-ring is a stereospecific process. While CYP7B1 predominantly catalyzes the formation of the 7α-hydroxy epimer, the 7β-hydroxy epimer is also formed. wikipedia.orgresearchgate.net The formation of both 7α-OH-DHEA and 7β-OH-DHEA represents a major metabolic pathway for DHEA. wikipedia.org The subsequent inter-conversion between the 7α- and 7β-hydroxy forms can be catalyzed by other enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), through a 7-oxo intermediate. nih.govnih.gov However, the initial and primary hydroxylation event mediated by CYP7B1 shows a clear preference for the α-position on the steroid ring. nih.gov
Structure
3D Structure
Properties
CAS No. |
2226-66-6 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3/t12-,13-,14-,15?,16-,17-,18-,19-/m0/s1 |
InChI Key |
OEVZKEVBDIDVOI-DYAQEOPHSA-N |
SMILES |
CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(C=C4[C@@]3(CC[C@@H](C4)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 5 Androsten 3beta ,7alpha,17beta Triol
Key Enzyme Systems in 5-Androsten-3beta-,7alpha,17beta-triol Formation
Hydroxysteroid Dehydrogenases (HSDs)
Hydroxysteroid dehydrogenases are critical enzyme families that modulate the activity of androgens, estrogens, and other steroid hormones by catalyzing oxidation and reduction reactions at various positions on the steroid nucleus.
Involvement of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)
The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) plays a pivotal role in the biosynthesis of 5-Androsten-3beta,7alpha,17beta-triol. One of the primary pathways for its formation begins with DHEA, which is converted to androst-5-ene-3β,17β-diol (A5-diol) through the reductive action of 17β-HSD on the 17-keto group. nih.gov This A5-diol can then undergo 7α-hydroxylation to yield the final triol compound.
Alternatively, a pathway can initiate with the 7-hydroxylation of DHEA to form 7α-hydroxy-DHEA. In this sequence, 17β-HSD acts subsequently to reduce the 17-keto group, thereby forming 5-Androsten-3beta,7alpha,17beta-triol. researchgate.net The order of the 7-hydroxylation and 17-keto reduction can be interchangeable. nih.gov Furthermore, the 17β-hydroxyl group of the triol itself is a potential target for oxidative forms of 17β-HSD, which can convert it back to a 17-keto group, thus representing a step in its catabolism. nih.gov
Role of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) in Epimerization
The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is crucial in the metabolism of 7-hydroxylated androgens, where it functions not only as a dehydrogenase but also as an epimerase. This enzyme facilitates the interconversion between the 7α- and 7β-hydroxy epimers of androstenetriol. nih.gov This process occurs via an oxidation-reduction mechanism involving a 7-oxo intermediate. nih.gov
Research on the related compound 5α-androstane-3β,7α,17β-triol (7α-Adiol) has demonstrated that under oxidative conditions, 11β-HSD1 catalyzes the conversion of the 7α-hydroxy form to its 7β-epimer. nih.gov When the 7-oxo intermediate is used as a substrate under reductive conditions, 11β-HSD1 produces both the 7α- and 7β-hydroxy epimers, confirming its role in establishing an equilibrium between these two forms. nih.gov
Table 1: Kinetic Parameters of Human 11β-HSD1 with Androstane Triol Derivatives This interactive table provides kinetic data from a study using recombinant yeast-expressed 11β-HSD1, illustrating the enzyme's efficiency in metabolizing different epimers and intermediates.
| Substrate | Product(s) | Vmax/KM (pmol min⁻¹ µg⁻¹/µM) | Reaction Condition |
| 7α-Adiol | 7β-Adiol | 2 | Oxidative |
| 7β-Adiol | 7α-Adiol | 0.5 | Oxidative |
| 7-oxo-Adiol | 7α-Adiol | 3.43 | Reductive |
| 7-oxo-Adiol | 7β-Adiol | 0.22 | Reductive |
| Data sourced from Hennebert et al., 2007. nih.gov |
Biotransformation and Catabolism of this compound
Once formed, 5-Androsten-3beta,7alpha,17beta-triol undergoes further metabolic processing, primarily through conjugation and additional oxidative transformations.
Conjugation Pathways: Glucuronidation and Sulfation
Conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) groups (sulfation) is a major route for the metabolism and elimination of steroid hormones. Studies involving the administration of related androstene compounds to primates have shown that their metabolites are found predominantly as glucuronide and sulfate conjugates in both blood and urine. nih.gov Specifically, metabolites of the 7β-epimer, including 3β,7α-dihydroxy-androst-5-en-17-one, were identified as conjugates. nih.gov Research on a synthetic analog also revealed that its metabolites were primarily sulfated, and to a lesser degree, glucuronidated. nih.gov This evidence strongly indicates that 5-Androsten-3beta,7alpha,17beta-triol is also subject to extensive phase II metabolism via both glucuronidation and sulfation pathways to increase its water solubility and facilitate excretion.
Further Metabolites of this compound
Beyond its epimerization to 5-Androsten-3beta,7beta,17beta-triol, the compound can be further metabolized. One key transformation involves the oxidation of the 17β-hydroxyl group by 17β-HSD, leading to the formation of 3β,7α-dihydroxy-androst-5-en-17-one. nih.gov The interconversion with its 7β-epimer occurs through the intermediate 3β,17β-dihydroxy-androst-5-en-7-one. researchgate.netnih.gov These oxidative and epimeric transformations represent significant catabolic routes for the compound.
Comparative Biosynthetic Routes Across Species
The biosynthesis and metabolism of 7-hydroxylated DHEA metabolites exhibit notable differences across species. The 7β-epimer of the triol, androst-5-ene-3β,7β,17β-triol (βAET), is found as a natural metabolite in humans. nih.gov In contrast, its presence in rodents is typically detected only following the administration of exogenous DHEA, suggesting a difference in the baseline activity or regulation of the necessary biosynthetic enzymes, such as cytochrome P450 7B1. nih.gov
Despite this difference in endogenous production, the subsequent metabolism appears to share similarities. The clearance of exogenously administered βAET is rapid in both mice and monkeys. nih.gov Studies in cynomolgus monkeys have provided a clear picture of its biotransformation, identifying specific glucuronide and sulfate conjugated metabolites, including those of the 7α-hydroxy-17-keto form, which parallels the expected metabolic fate in humans. nih.gov
Biological Roles and Molecular Mechanisms of 5 Androsten 3beta ,7alpha,17beta Triol
Antiglucocorticoid Effects and Glucocorticoid Opposing Activity
A significant biological role of 5-androsten-3beta,7alpha,17beta-triol and its related metabolites is their ability to counteract the effects of glucocorticoids. nih.govnih.gov Glucocorticoids are potent immunosuppressants, and by opposing their action, these androstene derivatives can help restore immune function. nih.gov This antiglucocorticoid activity is not achieved by binding to the glucocorticoid receptor. researchgate.net Instead, it is thought to be mediated through other mechanisms, such as the inhibition of 11β-hydroxysteroid dehydrogenase, an enzyme involved in the metabolism of glucocorticoids. This opposition to glucocorticoid-induced immunosuppression has been observed in the context of lymphocyte proliferation and the production of key cytokines like IL-2 and IL-3. nih.gov
Neurobiological Activities of 5-Androsten-3beta,7alpha,17beta-triol
Emerging research indicates that 5-androsten-3beta,7alpha,17beta-triol has notable neurobiological activities, classifying it as a neurosteroid. researchgate.netnih.gov
Influence on Neuronal Activity and Neuroprotection
Metabolites of dehydroepiandrosterone (B1670201) (DHEA), including 5-Androsten-3beta,7alpha,17beta-triol and its 7-beta epimer, are recognized for their role in a variety of biological processes, notably possessing neuroprotective actions. researchgate.net Research has observed altered ratios of 7α-hydroxy-DHEA and 7β-hydroxy-DHEA, along with their corresponding triol metabolites, in patients with conditions such as vascular and Alzheimer's dementia. researchgate.net
Further evidence suggests a link between 5-Androsten-3beta,7alpha,17beta-triol and neurotransmitter systems. In a study involving female multiple sclerosis patients, levels of GABAergic androsterone (B159326) and 5-androsten-3 beta, 7 alpha, 17 beta-triol were found to be elevated. researchgate.net Androgens, as a class, can interact with neurotransmitter receptors like the gamma-aminobutyric acid A (GABA-A) receptor, which modulates neuronal activity by affecting postsynaptic inhibition. nih.gov
Influence on Bone Metabolism and Osteogenesis
While direct studies on the 7α-epimer are limited in the provided context, significant research has been conducted on its closely related isomer, 5-androstene-3β,7β,17β-triol (β-AET), highlighting its effects on bone health. nih.govscienceopen.com This compound is a metabolite of DHEA and is noted for possessing anti-inflammatory and glucocorticoid-opposing activities with greater potency than its parent compound. nih.govscienceopen.com
The 7β-epimer, 5-androstene-3β,7β,17β-triol, has demonstrated positive effects on the cells responsible for bone formation. nih.govscienceopen.com In laboratory studies using human cell lines, it promoted the differentiation of human mesenchymal stem cells into osteoblasts. nih.govscienceopen.com Furthermore, it was shown to reverse the suppressive effects of glucocorticoids on the production of interleukin-6 (IL-6), interleukin-8 (IL-8), and osteoprotegerin by human osteoblast-like cells. nih.govscienceopen.com In contrast, other sterols, such as cholestane-3beta,5alpha,6beta-triol, have been found to inhibit the differentiation of mesenchymal stem cells into osteoblasts. nih.gov
Table 1: Effects of DHEA Metabolites on Osteoblast-Related Cells
| Compound | Cell Type | Finding | Source(s) |
|---|---|---|---|
| 5-Androstene-3β,7β,17β-triol | Human Mesenchymal Stem Cells (MSCs) | Promoted osteoblast differentiation. | nih.govscienceopen.com |
| 5-Androstene-3β,7β,17β-triol | Human osteoblast-like MG-63 cells | Reversed glucocorticoid-induced suppression of IL-6, IL-8, and osteoprotegerin. | nih.govscienceopen.com |
In a preclinical murine model of thermal injury, which induces glucocorticoid-related osteopenia (bone loss), treatment with 5-androstene-3β,7β,17β-triol yielded significant benefits. nih.govscienceopen.com The compound preserved bone mineral content and restored the whole-body bone mineral content. nih.govscienceopen.com These findings suggest that it counteracted the negative effects of glucocorticoids on chondrocyte (cartilage cell) proliferation and maturation, as well as on bone formation within the growth plate. nih.govscienceopen.com
Structure-Activity Relationships for 5-Androsten-3beta-,7alpha,17beta-triol and its Analogs
The biological activities of androstene steroids are significantly influenced by their molecular structure, particularly the presence and orientation of hydroxyl groups and other substitutions on the steroid nucleus. The structure-activity relationship (SAR) of 5-Androsten-3β,7α,17β-triol and its analogs reveals how specific chemical modifications alter their physiological effects, distinguishing them from their metabolic precursor, dehydroepiandrosterone (DHEA), and giving rise to compounds with unique therapeutic potential.
A key structural feature influencing the activity of these compounds is hydroxylation at the C-7 position. The introduction of a hydroxyl group at C-7, in either the alpha (α) or beta (β) configuration, dramatically alters the biological profile compared to DHEA. researchgate.netsav.sk These 7-hydroxylated metabolites are implicated in a wide array of biological processes, including immune system modulation, anti-inflammatory effects, antiglucocorticoid actions, and neuroprotection. researchgate.netnih.gov
Specifically, the 7α-hydroxyl group is considered essential for regulating the immune system. asm.org While DHEA itself has immunomodulatory properties, its 7-hydroxylated metabolites are often more potent in this regard. sav.sk The potency of these androstene steroids in providing host protection against infections follows an order where the triol derivatives are significantly more potent than androstenediol, which in turn is more potent than DHEA. nih.gov
Unlike DHEA, the C-7 oxidized metabolites cannot be converted into potent androgens or estrogens. uu.nl This is a critical aspect of their SAR, as it separates their immunomodulatory and anti-inflammatory actions from hormonal side effects. For instance, a study in rodents found that Androstenetriol (the 7β isomer) was only a weak androgen and estrogen and did not bind to the androgen, estrogen, progesterone, or glucocorticoid receptors. uu.nlwikipedia.org Furthermore, C-7 hydroxylation eliminates the peroxisome proliferator effects that are observed with DHEA in rodents. nih.gov
The stereochemistry at C-7 is also crucial. Changes in the ratio of 7α- to 7β-hydroxy-DHEA and their corresponding triols have been observed in patients with various disorders, suggesting that the specific orientation of the hydroxyl group fine-tunes their biological function. researchgate.netnih.gov
Synthetic analogs have been developed to enhance the pharmaceutical properties of the natural androstenetriols. A notable example is 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (Bezisterim, HE3286), an analog of the 7β-isomer. wikipedia.orgnih.govnih.gov The structure-activity relationship of this modification is clear:
17α-ethynyl group: This modification at the C-17 position serves two primary purposes. First, it prevents the oxidation of the 17β-hydroxyl group by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govnih.gov This enzymatic inactivation is a common metabolic pathway for natural androstenes, and blocking it enhances the compound's stability and bioavailability. nih.gov Second, this structural change confers significant oral bioavailability, which is poor for natural androstenes. nih.gov Importantly, this alkynylation at C-17 does not disrupt the desired anti-inflammatory activity of the parent molecule. nih.gov
Further studies on androstene derivatives have highlighted the importance of substitutions at other positions:
C-17 Substitution: In a study comparing different groups at the C-17 position, compounds with a ketone group were found to be more active in terms of anti-inflammatory effects than their oxime, hydroxyl, or acetyl analogs. nih.gov
C-16 Hydroxylation: The introduction of a hydroxyl group at the C-16 position can lead to compounds with different or even opposing effects to those hydroxylated at C-7. sav.sk
The table below summarizes the key structure-activity relationships for 5-Androsten-3β,7α,17β-triol and its related compounds.
Interactive Data Table: Structure-Activity Relationships of Androstene Analogs
| Compound Name | Key Structural Features | Resulting Biological Activity/Properties | Receptor Binding |
| Dehydroepiandrosterone (DHEA) | Precursor; No C-7 hydroxylation. | Immunomodulatory; Metabolized to androgens/estrogens; Peroxisome proliferator (rodents). | Precursor for AR/ER ligands. |
| 5-Androsten-3β,7α,17β-triol | 7α-hydroxyl group. | Potent immunomodulatory and neuroprotective actions; Anti-inflammatory. researchgate.netnih.gov Not metabolized to potent androgens/estrogens. uu.nl | Does not bind to AR, ER, PR, or GR. uu.nlwikipedia.org |
| 5-Androsten-3β,7β,17β-triol (β-AET) | 7β-hydroxyl group. | Potent anti-inflammatory and immunomodulatory activity; nih.gov Counteracts glucocorticoid-induced bone loss. nih.gov | Does not bind to AR, ER, PR, or GR. uu.nl |
| 17α-ethynyl-5-androstene-3β,7β,17β-triol (Bezisterim, HE3286) | 7β-hydroxyl group; 17α-ethynyl group. | Retains anti-inflammatory activity; nih.gov Improved oral bioavailability; nih.gov Resistant to oxidation by 17β-HSD. nih.gov | Binds to multiple protein targets including Lrp1, Mapk1/3, and Sirt2. nih.gov |
AR: Androgen Receptor, ER: Estrogen Receptor, PR: Progesterone Receptor, GR: Glucocorticoid Receptor
Analytical Methodologies for 5 Androsten 3beta ,7alpha,17beta Triol Quantification and Identification
Chromatographic Techniques
Chromatographic separation is fundamental to distinguishing 5-Androsten-3beta,7alpha,17beta-triol from its isomers and other structurally related steroids. Gas chromatography and liquid chromatography are the most commonly employed techniques, each offering distinct advantages.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of steroids, offering high chromatographic resolution and specificity. Due to the low volatility of 5-Androsten-3beta,7alpha,17beta-triol, derivatization is a mandatory step to convert the polar hydroxyl groups into more volatile ethers, typically trimethylsilyl (TMS) ethers. researchgate.netfu-berlin.de This process not only improves the chromatographic behavior of the analyte but also generates characteristic fragmentation patterns upon electron ionization, which are essential for structural elucidation and sensitive detection.
The analysis by GC-MS/MS is typically performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. nih.govresearchgate.net The selection of specific precursor-to-product ion transitions for the derivatized compound allows for its quantification even in complex biological matrices like plasma and urine.
| Parameter | Typical Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, VF-5MS) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Initial temperature of ~180 °C, ramped to ~300 °C |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in steroid analysis due to its ability to analyze compounds without prior derivatization, its high throughput, and its exceptional sensitivity. nih.govmdpi.com For 5-Androsten-3beta,7alpha,17beta-triol, which is a polar compound, reversed-phase chromatography is commonly employed.
The separation is typically achieved on a C18 column with a mobile phase gradient consisting of water and an organic modifier like acetonitrile or methanol, often with additives such as formic acid to improve ionization efficiency. nih.gov Detection is performed using a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operating in positive ion mode. Similar to GC-MS/MS, the use of MRM allows for highly selective and sensitive quantification. nih.gov For very low concentrations, derivatization with reagents that introduce a readily ionizable group can be employed to enhance the signal. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | C18 or Biphenyl |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2-0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Thin-layer chromatography (TLC) is a valuable technique for the qualitative analysis and separation of steroids based on their polarity. While not as sensitive or quantitative as GC-MS or LC-MS, TLC can be a useful tool for initial screening and for the separation of isomers. For the separation of androstenetriol isomers, a normal-phase TLC plate with a silica gel stationary phase is typically used. The choice of the mobile phase is critical for achieving good separation. A mixture of nonpolar and polar solvents is often employed, with the ratio adjusted to optimize the resolution of the compounds of interest.
| Stationary Phase | Mobile Phase System Examples | Visualization |
|---|---|---|
| Silica Gel 60 F254 | Chloroform/Acetone/Petroleum Ether | UV light (254 nm), Phosphomolybdic acid stain |
| Silica Gel 60 F254 | Cyclohexane/Ethyl Acetate/Ethanol | UV light (254 nm), Sulfuric acid-ethanol solution and heating |
Sample Preparation and Derivatization for Analysis
The complexity of biological matrices necessitates a thorough sample preparation procedure to remove interfering substances and enrich the analyte of interest prior to chromatographic analysis.
The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of 5-Androsten-3beta,7alpha,17beta-triol.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of steroids from biological fluids. chromatographyonline.comnih.gov For a polar compound like 5-Androsten-3beta,7alpha,17beta-triol, a reversed-phase sorbent such as C18 is often employed. nih.gov The sample is loaded onto the conditioned and equilibrated cartridge, interfering substances are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent. chromatographyonline.com
Liquid-Liquid Extraction (LLE): LLE is a classic method for extracting steroids. For polar analytes in an aqueous matrix, a polar organic solvent that is immiscible with water, such as ethyl acetate or a mixture of diethyl ether and ethyl acetate, can be used. The efficiency of the extraction can be influenced by adjusting the pH of the aqueous phase. unige.ch
| Method | Matrix | Sorbent/Solvent | General Principle |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Plasma, Serum, Urine | C18 | Analyte is retained on a solid sorbent and eluted with an organic solvent. chromatographyonline.com |
| Liquid-Liquid Extraction (LLE) | Urine, Plasma | Ethyl Acetate, Diethyl Ether | Analyte is partitioned between two immiscible liquid phases. unige.ch |
Derivatization is a crucial step in the GC-MS analysis of hydroxylated steroids like 5-Androsten-3beta,7alpha,17beta-triol. researchgate.netfu-berlin.de The primary goal is to increase the volatility and thermal stability of the analyte. researchgate.net
The most common derivatization strategy involves the formation of trimethylsilyl (TMS) ethers by reacting the hydroxyl groups with a silylating agent. researchgate.netmdpi.com A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst such as trimethylchlorosilane (TMCS) or trimethylsilylimidazole (TMSI) is frequently used. mdpi.commdpi.com The reaction is typically carried out at an elevated temperature to ensure complete derivatization. nih.gov The resulting TMS derivatives are more amenable to GC separation and produce characteristic mass spectra that aid in their identification and quantification. nih.govnih.gov
| Derivative | Reagent(s) | Typical Reaction Conditions |
|---|---|---|
| Trimethylsilyl (TMS) Ether | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 60-80 °C for 20-60 minutes |
| Trimethylsilyl (TMS) Ether | MSTFA with a catalyst (e.g., TMCS, NH4I) | 60-80 °C for 20-60 minutes nih.gov |
Quantitative Determination Strategies
Quantitative analysis of 5-Androsten-3beta,7alpha,17beta-triol hinges on strategies that ensure accuracy, precision, and reliability. These strategies involve the use of appropriate internal standards and rigorous method validation in line with international guidelines.
The use of an internal standard (IS) is a cornerstone of quantitative mass spectrometry, as it corrects for the variability inherent in sample preparation and analysis, such as extraction losses and fluctuations in instrument response. For steroid analysis, stable isotope-labeled (SIL) internal standards are considered the gold standard due to their near-identical chemical and physical properties to the analyte of interest. A deuterated analogue of the target steroid is often employed to achieve the highest accuracy unipi.it. In the context of GC-MS analysis of 7-hydroxylated DHEA metabolites, a stable isotope-dilution technique is the preferred approach nih.gov. While the specific use of a deuterated 5-Androsten-3beta,7alpha,17beta-triol is not detailed in the provided literature, the principle involves adding a known amount of the SIL-IS to the sample at the beginning of the workflow. The ratio of the signal from the endogenous analyte to the signal from the IS is then used to calculate the concentration of the analyte, effectively normalizing for procedural variations.
A comprehensive validation process is essential to demonstrate that an analytical method is fit for its intended purpose. Validation parameters are assessed to ensure the method is reliable, reproducible, and accurate. For bioanalytical methods, these parameters are well-defined by regulatory bodies like the Food and Drug Administration (FDA) and are crucial for clinical and research applications.
Method validation for the quantification of steroids, including 5-Androsten-3beta,7alpha,17beta-triol, typically includes the assessment of the following parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range. For steroid assays, a high correlation coefficient (R > 0.99) is expected nih.gov.
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and is expressed as the percentage of deviation from the nominal concentration. An acceptance criterion of within ±15% is common for bioanalytical methods.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For steroid quantification, intra- and inter-assay precision should typically be less than 15% nih.govmdpi.com.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For 7-oxygenated DHEA metabolites, detection limits in the picogram range have been reported using high-resolution GC-MS nih.gov.
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the biological matrix. Chromatographic separation is key to achieving selectivity, and the use of mass spectrometry provides high specificity.
The following tables represent typical validation results for a GC-MS method for steroid analysis, based on generally accepted bioanalytical method validation guidelines.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (R²) |
|---|---|---|
| 5-Androsten-3beta,7alpha,17beta-triol | 0.1 - 50 | > 0.995 |
| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) |
|---|---|---|---|---|---|
| 5-Androsten-3beta,7alpha,17beta-triol | Low | 0.3 | ± 10% | < 10% | < 12% |
| Medium | 5 | ± 8% | < 8% | < 10% | |
| High | 40 | ± 7% | < 7% | < 9% |
Application in Biological Sample Analysis (e.g., Plasma, Serum, Tissue Homogenates)
The validated analytical methods are crucial for determining the concentrations of 5-Androsten-3beta,7alpha,17beta-triol in various biological samples, providing insights into its distribution and metabolism.
Plasma and Serum: Serum is a common matrix for the analysis of endogenous steroids. GC-MS methods have been successfully applied to the simultaneous quantification of 7-hydroxylated metabolites of pregnenolone, DHEA, androstenediol, and testosterone (B1683101) in human serum nih.govresearchgate.net. The sample preparation for serum or plasma analysis typically involves several steps:
Addition of an internal standard.
Extraction of the steroids from the matrix, often using liquid-liquid extraction or solid-phase extraction.
For conjugated steroids, a hydrolysis step (e.g., using sulfatase) is necessary to release the free steroid nih.gov.
Derivatization to improve the chromatographic and mass spectrometric properties of the analytes. For GC-MS, this often involves the formation of methyloxime-dimethylisopropylsilyl (MO-DMIPS) ether derivatives nih.gov.
Analysis by GC-MS, operating in selected-ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Tissue Homogenates: The analysis of steroids in tissues is essential for understanding their local production and action. While specific studies detailing the quantification of 5-Androsten-3beta,7alpha,17beta-triol in tissue homogenates are not extensively covered in the provided search results, the general workflow is established. Tissues such as the brain, liver, and skin are known sites of DHEA 7α-hydroxylation nih.gov. The analytical process for tissue samples involves:
Homogenization of the tissue sample in a suitable buffer.
Extraction of the steroids from the homogenate, which may require more rigorous methods than for plasma or serum to disrupt cell membranes and release the analytes.
A purification or clean-up step to remove lipids and other interfering substances.
The subsequent steps of derivatization and GC-MS or LC-MS/MS analysis are similar to those used for plasma and serum samples.
The ability to measure 5-Androsten-3beta,7alpha,17beta-triol in these various biological samples is critical for elucidating its role in health and disease.
Regulation and Homeostasis of 5 Androsten 3beta ,7alpha,17beta Triol Levels
Physiological Variability of 5-Androsten-3β,7α,17beta-triol Concentrations
The circulating levels of 5-Androsten-3β,7α,17β-triol are not static and exhibit significant variability based on an individual's age and the time of day.
The production of DHEA, the precursor to 5-Androsten-3β,7α,17β-triol, is known to decline significantly with age. researchgate.netresearchgate.netnih.gov Serum DHEA levels typically peak between the ages of 20 and 30 and subsequently decrease by as much as 80-90% by the eighth or ninth decade of life. nih.gov This age-related decline in the primary precursor steroid logically impacts the downstream production of its metabolites.
Consistent with the decrease in DHEA, the levels of its 7α-hydroxylated metabolites also tend to diminish with age. learnskin.com For instance, one study noted that younger individuals generally exhibit higher salivary DHEA levels than older people. researchgate.net This suggests that the pool of substrate available for conversion to 5-Androsten-3β,7α,17β-triol is reduced in older individuals. While direct, extensive studies on the age-related changes of 5-Androsten-3β,7α,17β-triol are limited, the established decline in its precursors strongly indicates a corresponding decrease in its circulating concentrations with advancing age. In contrast, serum levels of 7α-hydroxy-DHEA, a direct precursor, have been found to be significantly elevated in patients with Alzheimer's disease, suggesting a potential alteration in its metabolism in certain age-related pathologies. wikipedia.org
Table 1: Age-Related Changes in DHEA and its Metabolites
| Age Group | Key Findings | Reference |
|---|---|---|
| Young Adults (20-30 years) | Peak serum levels of DHEA and its sulfate (B86663) (DHEAS). researchgate.netnih.gov | researchgate.netnih.gov |
| Middle Age | A steep decline in DHEA levels occurs. researchgate.net | researchgate.net |
| Elderly | DHEA levels can be reduced by 80-90% compared to peak levels. nih.gov The circadian rhythm of DHEA is often abolished. nih.gov | nih.govnih.gov |
The concentration of 5-Androsten-3β,7α,17β-triol follows a distinct diurnal pattern that mirrors its precursor, DHEA. Research has demonstrated that DHEA levels exhibit a circadian rhythm, with the highest concentrations observed in the morning, followed by a progressive decrease throughout the day. researchgate.netresearchgate.net
A study investigating the daily profiles of DHEA and its hydroxylated metabolites found that 3β,7α,17β-hydroxyandrostentriol (another name for 5-Androsten-3β,7α,17β-triol) follows the profile of DHEA. researchgate.net This indicates that its levels are highest in the morning and decrease as the day progresses. The study also noted significant decreases in DHEA after main meals, a pattern that its 7α-hydroxylated metabolites also tended to follow. researchgate.net In contrast, the 7β-isomer did not show this same meal-associated fluctuation. researchgate.net The daily rhythm of DHEA can be influenced by factors such as sleep, with melatonin (B1676174) produced during the dark phase potentially stimulating DHEA production. plos.org
Table 2: Daily Fluctuation Profile of 5-Androsten-3β,7α,17β-triol and its Precursors
| Time of Day | Concentration Trend | Influencing Factors | Reference |
|---|---|---|---|
| Morning | Highest levels | Post-awakening increase | researchgate.netresearchgate.netresearchgate.net |
| Throughout the Day | Progressive decrease | Post-meal decreases for DHEA and 7α-metabolites | researchgate.net |
| Evening/Night | Lowest levels, with a small increase between 22:00-23:00h for DHEA and some metabolites | Nadir during late night | researchgate.netresearchgate.net |
Endogenous Production and Factors Influencing Levels
The primary pathway for the endogenous production of 5-Androsten-3β,7α,17β-triol begins with the adrenal and gonadal steroid, DHEA. researchgate.netnih.gov DHEA undergoes 7α-hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme CYP7B1, which is present in tissues such as the liver, brain, and skin. researchgate.netnih.gov This step forms 7α-hydroxy-DHEA. wikipedia.orgmedchemexpress.com Subsequently, the 17-keto group of 7α-hydroxy-DHEA is reduced by a 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme to yield 5-Androsten-3β,7α,17β-triol. researchgate.net
Several factors can influence the levels of this compound. The expression and activity of the enzymes CYP7B1 and 17β-HSD are critical determinants. nih.gov Furthermore, since DHEA is the initial substrate, any factor affecting DHEA production will consequently impact the synthesis of its 7α-hydroxylated metabolites. For example, the hypothalamic-pituitary-adrenal (HPA) axis regulates DHEA secretion. researchgate.net
Studies have also indicated a link between obesity and the levels of 7α-hydroxylated DHEA metabolites. For instance, higher basal levels of 7α-hydroxy-DHEA have been observed in obese boys compared to their lean counterparts, suggesting a potential role for these steroids in fat formation or distribution. researchgate.net Additionally, glucocorticoids can influence the metabolism of these compounds, as 7α-hydroxy-DHEA can competitively inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the enzyme that converts inactive cortisone (B1669442) to active cortisol. nih.gov
Impact of Biological Conditions on 5-Androsten-3β,7α,17β-triol Homeostasis in Preclinical Models
Preclinical research, primarily focusing on the closely related 7β-isomer (Androst-5-ene-3β,7β,17β-triol or βAET), has shed light on how various biological conditions can affect the homeostasis of these androstenetriols. It is important to note that while structurally similar, the biological activities of the 7α and 7β epimers can differ.
In a murine model of thermal injury, which induces glucocorticoid-mediated osteopenia, treatment with the 7β-isomer, βAET, was shown to preserve bone mineral content and restore endochondral growth. researchgate.net This suggests that in conditions of stress and high glucocorticoid levels, the homeostasis of these DHEA metabolites is crucial for mitigating bone loss. researchgate.net
Furthermore, research in rodent models of inflammation has demonstrated that DHEA metabolites, including the 7-hydroxylated derivatives, possess anti-inflammatory properties. researchgate.net The 7β-isomer, βAET, has been shown to attenuate acute inflammation. learnskin.com Although direct preclinical studies on the 7α-isomer in inflammatory conditions are less common, its precursor, 7α-hydroxy-DHEA, is known to have immunomodulatory effects. sav.sk
Interestingly, a study on female patients with multiple sclerosis (MS) found that levels of 5-Androsten-3β,7α,17β-triol were higher compared to controls. researchgate.net This finding suggests a potential alteration in the homeostasis of this compound in the context of this specific autoimmune and neurodegenerative condition.
Table 3: Findings from Preclinical and Clinical Condition Studies
| Biological Condition | Preclinical Model/Study Population | Key Findings on Androstenetriol Homeostasis | Reference |
|---|---|---|---|
| Thermal Injury/Osteopenia | Murine Model | The 7β-isomer (βAET) counteracted glucocorticoid-induced bone loss. | researchgate.net |
| Inflammation | Murine Models | The 7β-isomer (βAET) exhibited anti-inflammatory activity. | learnskin.comresearchgate.net |
| Multiple Sclerosis | Female Patients | Higher circulating levels of 5-Androsten-3β,7α,17β-triol were observed. | researchgate.net |
| Alzheimer's Disease | Human Brain Tissue | Significantly higher synthesis of 7α-hydroxy-DHEA was observed in the frontal cortex. | nih.gov |
Comparative Biochemistry and Evolutionary Perspectives of Steroid Triols
Phylogenetic Distribution of Androstene Triol Metabolism
The metabolic pathways that produce androstene triols are not uniformly distributed across all species. The capacity to metabolize dehydroepiandrosterone (B1670201) (DHEA) into its 7-hydroxylated derivatives, including 5-androsten-3β,7α,17β-triol, is a key differentiator. While 7α-hydroxy-DHEA is a known metabolite in humans, the further conversion to the triol form is more pronounced in certain species. For instance, rodents readily form poly-hydroxylated metabolites of DHEA, a process that is less common in humans. nih.govnih.gov This suggests that the enzymes responsible for these transformations have a varied phylogenetic distribution.
The enzyme primarily responsible for the 7α-hydroxylation of DHEA is Cytochrome P450 7B1 (CYP7B1). medlineplus.govgenecards.org The presence and activity of CYP7B1 are critical for the synthesis of 7α-hydroxylated steroids. The evolutionary history of this enzyme, therefore, dictates the phylogenetic distribution of androstene triol metabolism.
Evolutionary Conservation and Divergence of Steroid Hydroxylase Enzymes
Steroid hydroxylases, a class of enzymes that includes the cytochrome P450 superfamily, are pivotal in the biosynthesis and metabolism of steroid hormones. uniprot.org The gene encoding CYP7B1 is evolutionarily conserved and has been identified in a wide range of organisms, from fungi to humans, indicating its ancient origins and fundamental importance. nih.gov
Analysis of the CYP7B1 gene reveals that certain residues are highly conserved across species, highlighting their critical role in the enzyme's function. For example, specific amino acid residues within the CYP7B1 protein are invariant in all examined species, suggesting a strong selective pressure to maintain their function. nih.gov This evolutionary conservation underscores the essential role of 7α-hydroxylation in steroid metabolism.
However, there is also evidence of evolutionary divergence. The tissue-specific expression of the CYP7B1 gene can differ between species, leading to variations in metabolic capabilities. nih.gov This divergence in enzyme expression and activity contributes to the observed interspecies differences in steroid profiles.
Interspecies Differences in 5-Androsten-3β,7α,17β-triol Metabolism and Biological Activity
Significant interspecies differences exist in the metabolism and subsequent biological effects of 5-androsten-3β,7α,17β-triol and its precursors. As mentioned, rodents exhibit a greater capacity for producing poly-hydroxylated DHEA metabolites compared to humans. nih.govnih.gov This is a critical consideration when extrapolating research findings from animal models to human physiology.
Metabolic studies have shown that a synthetic analog of androst-5-ene-3β,7β,17β-triol is metabolized differently across various species, including mice, rats, dogs, and monkeys. drugbank.com For example, the hydroxylation of 5α-androstane-3β,17β-diol, a related steroid, shows species-specific patterns in rats, monkeys, and humans. nih.gov
These metabolic differences have direct implications for the biological activity of these compounds. The anti-inflammatory activities attributed to DHEA in rodents may, in part, be due to its conversion to 7-hydroxylated metabolites like androstene triols. nih.gov In humans, where this metabolic pathway is less active, the physiological role of these triols may be different.
Table 1: Interspecies Comparison of Androstene Triol Metabolism
| Species | Key Metabolic Features | Reference |
| Rodents (Mice, Rats) | Readily form poly-hydroxylated metabolites of DHEA, including androstene triols. | nih.govnih.gov |
| Primates (Monkeys, Humans) | Lower capacity for forming poly-hydroxylated DHEA metabolites compared to rodents. | nih.govdrugbank.com |
| Dogs | Shows differential metabolism of synthetic androstene triol analogs compared to other species. | drugbank.com |
Emerging Research Avenues and Future Directions for 5 Androsten 3beta ,7alpha,17beta Triol Research
Development and Characterization of Synthetic Analogs of 5-Androsten-3β,7α,17β-triol
The development of synthetic analogs of naturally occurring steroids like 5-Androsten-3β,7α,17β-triol is a critical step in translating their biological activities into viable therapeutic agents.
Rational Design of Derivatives for Enhanced Properties
The primary motivation for designing synthetic derivatives of the 7-hydroxylated DHEA metabolites, including the 7α-hydroxy epimer, is to overcome the pharmacological limitations of the natural compounds. The natural form, often referred to as βAET (the 7β epimer), suffers from poor oral bioavailability and is rapidly inactivated by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which oxidizes the 17β-hydroxyl group. nih.gov
A prominent example of rational drug design is the creation of 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), a synthetic analog of the 7β epimer. nih.gove-century.us The addition of a 17α-ethynyl group serves a dual purpose: it sterically hinders the 17β-hydroxyl group, preventing its oxidation by 17β-HSD, and it significantly improves the compound's oral bioavailability. nih.gov This modification was achieved without disrupting the anti-inflammatory properties of the parent molecule. nih.gov This strategic alteration allows the compound to maintain its therapeutic effects for a longer duration in the body, representing a significant improvement over its natural counterpart.
Novel Chemical Synthesis Routes for 5-Androsten-3β,7α,17β-triol Analogs
The synthesis of 5-Androsten-3β,7α,17β-triol and its analogs often starts from readily available steroid precursors like DHEA or testosterone (B1683101) derivatives. For instance, 5α-androstane-3β,7α,17β-triol has been synthesized from 7α-hydroxy-testosterone. nih.gov A multi-step synthesis of another related compound, 5α-androstane-3α,16α,17β-triol, began with 3β-hydroxy-5-androsten-17-one (epiandrosterone), involving steps like catalytic hydrogenation, the Mitsunobu reaction to invert stereochemistry, and eventual reduction to form the triol. nih.gov
Beyond traditional chemical synthesis, researchers are exploring innovative methods. One such approach is biotransformation, which uses microorganisms to perform specific chemical reactions. A patent describes a process using the fungus Fusarium culmorum to introduce hydroxyl groups at the 7α and 15α positions of a 5-androsten-3β-ol-17-one precursor. This highlights the potential of microbial processes for creating complex and specific steroid analogs that may be difficult to produce through conventional chemistry.
Investigation of Novel Biological Functions in Preclinical Models
Preclinical research using cell cultures and animal models continues to uncover new potential therapeutic applications for androstene triols and their synthetic analogs. These studies have primarily focused on inflammatory and metabolic conditions.
The 7β-epimer, βAET, has been shown to reverse the negative effects of glucocorticoids on bone cells and promote the differentiation of human mesenchymal stem cells into osteoblasts. researchgate.net In a mouse model of thermal injury, which leads to glucocorticoid-induced bone loss, βAET helped preserve bone mineral content. researchgate.net
The synthetic analog HE3286 has demonstrated significant efficacy in a range of preclinical models of inflammation and autoimmunity. nih.gov It has shown positive effects in animal models of:
Rheumatoid arthritis nih.gov
Multiple sclerosis nih.gov
Ulcerative colitis nih.gov
Type 1 diabetes researchgate.net
These effects are often linked to the modulation of inflammatory pathways, including the attenuation of NF-κB activity and the reduction of pro-inflammatory cytokines like TNFα. nih.gov Furthermore, HE3286 has been investigated for its potential role in treating metabolic syndrome, where it was found to improve insulin (B600854) sensitivity and reduce inflammation in animal models of obesity-induced insulin resistance. researchgate.netresearchgate.net
| Compound | Preclinical Model | Observed Biological Function | Reference |
|---|---|---|---|
| 5-Androsten-3β,7β,17β-triol (βAET) | Murine Thermal Injury | Preserved bone mineral content, suggesting reversal of glucocorticoid-induced osteopenia. | researchgate.net |
| HE3286 | Non-obese diabetic (NOD) mouse | Suppressed spontaneous autoimmune diabetes. | researchgate.net |
| HE3286 | Murine models of autoimmunity | Showed efficacy in models of rheumatoid arthritis and multiple sclerosis. | nih.gov |
| HE3286 | Murine models of inflammation | Demonstrated anti-inflammatory activity in models of ulcerative colitis and lung inflammation. | nih.gov |
| 5-Androsten-3β,7α,17β-triol | Gonadectomized adult male rats | Maintained ventral prostate and seminal vesicle weights above castrated control levels. | nih.gov |
Advanced Analytical Approaches for Comprehensive Metabolomic Profiling
Understanding the fate of 5-Androsten-3β,7α,17β-triol and its analogs in the body requires sophisticated analytical techniques capable of identifying and quantifying a wide array of steroid metabolites. This field, known as steroidomics, heavily relies on mass spectrometry (MS) coupled with chromatographic separation.
The two main platforms for metabolomic studies are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). tohoku.ac.jpmdpi.com
GC-MS offers excellent chromatographic separation but often requires chemical derivatization of the steroids to make them volatile. tohoku.ac.jpmdpi.com It remains a gold standard for comprehensive urinary steroid profiling. mdpi.com
LC-MS/MS has gained considerable attention for its high-throughput capabilities and minimal sample preparation, especially for serum samples where derivatization may not be needed. nih.govnih.gov This technique allows for the simultaneous measurement of multiple steroids from a small sample volume, making it ideal for clinical research. nih.govnih.gov
These advanced methods are crucial for creating a detailed picture of the steroid landscape in an individual. They enable researchers to track the metabolic pathways of 5-Androsten-3β,7α,17β-triol, identify its various metabolites, and understand how its profile changes in different physiological or pathological states.
| Analytical Technique | Application in Steroid Analysis | Key Advantages | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Comprehensive urinary steroid profiling for diagnosing metabolic disorders. | High chromatographic resolution. | tohoku.ac.jpmdpi.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous quantification of multiple steroid hormones in serum. | High-throughput, high sensitivity, minimal sample preparation for serum. | nih.govnih.gov |
| Online coupled LC-GC-MS | Reduces sample preparation and provides cleaner extracts for analysis. | Improved signal-to-noise ratio and sensitivity. | dshs-koeln.de |
Theoretical Modeling and Computational Studies of 5-Androsten-3β,7α,17β-triol Interactions
Computational methods are increasingly being used to predict and understand how steroid molecules like 5-Androsten-3β,7α,17β-triol interact with biological targets, primarily enzymes and receptors. These in silico approaches can guide the rational design of new, more potent analogs.
One key area of focus is the interaction with the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is known to interconvert the 7α- and 7β-hydroxy epimers of DHEA metabolites. nih.gov Molecular modeling studies, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), are used to explore how these steroids fit into the enzyme's active site. nih.govnih.gov These models help identify the key amino acid residues involved in binding and catalysis, such as Ser170 and Tyr183, and reveal that forces like van der Waals interactions are major drivers for binding. nih.govnih.gov Such findings provide a structural basis for the enzyme's activity and can guide the design of specific inhibitors. nih.govdigitellinc.com
Another powerful computational approach involves proteomic analysis combined with bioinformatics. Researchers used the synthetic analog HE3286 as a molecular probe to "fish" for its binding partners in macrophage cell extracts. nih.gov This experiment identified 26 potential protein targets. Subsequent network analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) revealed that these target proteins are involved in key signaling pathways related to type 2 diabetes, insulin signaling, and inflammation. nih.gov This systems-level approach provides a broader understanding of the compound's mechanism of action beyond a single target.
Q & A
Q. How can researchers confirm the identity and purity of 5-Androsten-3β-,7α,17β-triol in a laboratory setting?
To verify identity, use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to match spectral data with reference standards. For purity assessment, employ high-performance liquid chromatography (HPLC) with a UV/Vis or mass detector. Cross-reference the compound’s CAS number (e.g., 521-17-5 for related derivatives) and molecular formula (C₁₉H₃₀O₂) to ensure consistency with literature . Purity ≥98% is typical for research-grade standards, as noted in analytical reference materials .
Q. What are the critical safety protocols for handling 5-Androsten-3β-,7α,17β-triol?
Adhere to GHS hazard classifications (e.g., acute toxicity Category 4, skin irritation Category 2). Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Store at -20°C in airtight containers to maintain stability . For spills, avoid dust generation and use inert absorbents (e.g., vermiculite) followed by ethanol rinsing .
Advanced Research Questions
Q. What experimental designs are optimal for studying the metabolic pathways of 5-Androsten-3β-,7α,17β-triol?
Use in vitro models (e.g., liver microsomes or hepatocytes) with cofactors (NAD/NADPH) to simulate metabolic conversion. Track metabolites via LC-MS/MS , which can identify intermediates like 17β-hydroxy-5α-androstan-3-one. For kinetic studies, employ isotopic labeling (e.g., ¹⁴C or deuterated analogs) to trace metabolic flux .
Q. How can researchers address contradictory data on the compound’s androgen receptor (AR) binding affinity?
Design competitive binding assays using AR-positive cell lines and compare results with positive controls (e.g., testosterone). Control for isoform specificity (AR vs. glucocorticoid receptors) and use molecular docking simulations to predict binding modes. Discrepancies may arise from variations in cell culture conditions or cofactor availability, necessitating standardized protocols .
Q. What analytical methods resolve structural ambiguities in derivatives of 5-Androsten-3β-,7α,17β-triol?
Combine X-ray crystallography for absolute configuration determination with 2D NMR (COSY, HSQC) to assign stereochemistry. For example, distinguishing 3β- vs. 3α-hydroxy isomers requires analyzing coupling constants in the ¹H NMR spectrum .
Data Contradiction and Reproducibility
Q. How should researchers validate findings when conflicting data arise from in vitro vs. in vivo studies?
Perform dose-response studies across models to identify species-specific metabolism. For instance, 5α-reductase activity varies between rodents and humans, affecting dihydrotestosterone conversion. Use knockout models to isolate enzymatic contributions and validate results with stable isotope dilution assays .
Q. What strategies mitigate batch-to-batch variability in synthetic 5-Androsten-3β-,7α,17β-triol?
Implement quality control workflows including HPLC-UV purity checks and residual solvent analysis (e.g., GC-MS). Document synthetic routes (e.g., epoxide intermediates) and compare with published protocols to trace impurities .
Methodological Best Practices
Q. What are the key considerations for designing stability studies of 5-Androsten-3β-,7α,17β-triol?
Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation products via LC-TOF-MS and validate stability-indicating methods per ICH guidelines . Note that storage at -20°C in methanol minimizes decomposition .
Q. How can researchers ensure reproducibility in enzyme inhibition assays involving this compound?
Standardize enzyme sources (e.g., recombinant CYP3A4 vs. human liver microsomes) and pre-incubate with NADPH-regenerating systems . Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and normalize activity to protein content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
